molecular formula C12H21ClN2O B2479139 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole CAS No. 1856102-13-0

3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole

Cat. No.: B2479139
CAS No.: 1856102-13-0
M. Wt: 244.76
InChI Key: MIAWPIXPWKUXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a sec-butoxymethyl group at position 3, a sec-butyl group at position 1, and a chlorine atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors One common method involves the alkylation of a pyrazole derivative with sec-butyl bromide in the presence of a base such as potassium carbonateThe final step involves the chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or amines.

    Substitution: Formation of pyrazole derivatives with various functional groups at position 4.

Scientific Research Applications

3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The presence of the chlorine atom and the sec-butoxymethyl group can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole is unique due to the presence of both sec-butyl and sec-butoxymethyl groups, along with a chlorine atom at position 4. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

1-butan-2-yl-3-(butan-2-yloxymethyl)-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-5-9(3)15-7-11(13)12(14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAWPIXPWKUXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC(C)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.